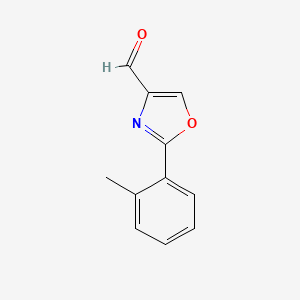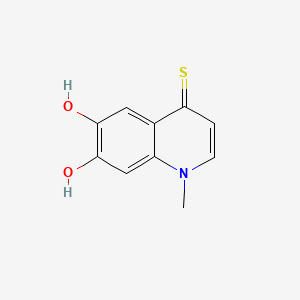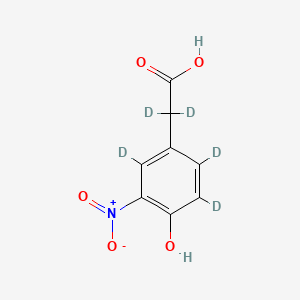
rac-cis-Ambroxol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-cis-Ambroxol-d5 is a deuterated form of rac-cis-Ambroxol, a compound widely used in biochemical research. The molecular formula of this compound is C13H13D5Br2N2O, and it has a molecular weight of 383.13 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Analyse Chemischer Reaktionen
rac-cis-Ambroxol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-cis-Ambroxol-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of ambroxol and its derivatives.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of ambroxol in the body.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of rac-cis-Ambroxol-d5 is similar to that of ambroxol. Ambroxol stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall and improves its transport . It also has anti-inflammatory, antioxidant, antibacterial, and antiviral properties . The molecular targets and pathways involved include the inhibition of NO-dependent activation of soluble guanylate cyclase, which suppresses excessive mucus secretion .
Vergleich Mit ähnlichen Verbindungen
rac-cis-Ambroxol-d5 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and interactions of ambroxol. Similar compounds include:
Ambroxol: The non-deuterated form of this compound.
Bromhexine: A precursor to ambroxol with similar mucolytic properties.
Deuterated analogs of other mucolytics: Compounds like deuterated N-acetylcysteine, which are used to study the pharmacokinetics and dynamics of mucolytic agents.
These comparisons highlight the uniqueness of this compound in research applications.
Eigenschaften
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-SCGGTJNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
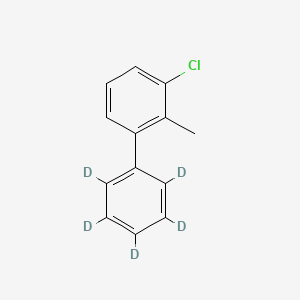

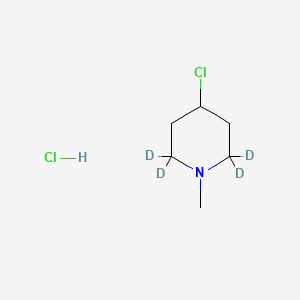

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)
